R 1487

Catalog No.
S540906
CAS No.
449811-92-1
M.F
C19H18F2N4O3
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R 1487

CAS Number

449811-92-1

Product Name

R 1487

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C19H18F2N4O3

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C19H18F2N4O3/c1-25-17-11(10-22-19(24-17)23-13-4-6-27-7-5-13)8-16(18(25)26)28-15-3-2-12(20)9-14(15)21/h2-3,8-10,13H,4-7H2,1H3,(H,22,23,24)

InChI Key

KKKRKRMVJRHDMG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido(2,3-d)pyrimidin-7(8H)-one, R 1487, R-1487, R1487 cpd

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC4CCOCC4

The exact mass of the compound 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one is 388.1347 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

R 1487 is a highly potent, orally bioavailable pyrido[2,3-d]pyrimidin-7-one derivative that functions as a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). Originally developed to target inflammatory signaling pathways, it features a distinctive tetrahydropyran-4-ylamino substituent that differentiates it from other in-class compounds [1]. With sub-nanomolar target affinity (Kd = 0.2 nM) and robust oral bioavailability across multiple species, R 1487 is widely procured as a premium reference standard and chemical probe for rheumatoid arthritis, metabolic disease, and kinase selectivity research . Its specific physicochemical profile makes it highly relevant for buyers requiring a stable, highly selective p38α inhibitor that maintains efficacy in protein-rich in vivo and whole-blood assays .

Substituting R 1487 with generic p38 inhibitors (such as SB203580) or closely related diol-substituted analogs (such as Pamapimod) compromises both assay selectivity and pharmacokinetic reproducibility. While Pamapimod utilizes a highly polar diol group, R 1487 incorporates a tetrahydropyran (THP) ring, which fundamentally alters its lipophilicity, metabolic clearance, and target selectivity [1]. This structural difference grants R 1487 an exceptional >140-fold selectivity for p38α over p38β, compared to the ~30-fold baseline of its diol counterpart. Furthermore, generic substitution often results in compounds that suffer from rapid clearance or severe activity drop-offs in whole blood due to poor plasma protein binding dynamics, whereas R 1487 is specifically optimized to maintain nanomolar efficacy in human whole blood despite 98.5% plasma protein binding .

Sub-Nanomolar Target Affinity and Isoform Selectivity

R 1487 exhibits a Kd of 0.2 nM for p38α and 29 nM for p38β, resulting in a ~145-fold selectivity for the alpha isoform. In contrast, the closely related clinical compound Pamapimod demonstrates a baseline selectivity of >30-fold for p38α over p38β . This extreme selectivity ensures that R 1487 minimizes off-target suppression of p38β-mediated pathways, which is critical for high-fidelity cellular assays.

Evidence Dimensionp38α vs p38β binding affinity and selectivity
Target Compound DataR 1487 (Kd = 0.2 nM p38α; ~145-fold selectivity)
Comparator Or BaselinePamapimod (>30-fold selectivity)
Quantified DifferenceR 1487 provides nearly 5x greater isoform selectivity than the diol-substituted baseline analog.
ConditionsIn vitro kinase binding assays

Procurement of R 1487 is essential for researchers who require absolute precision in isolating p38α-specific signaling without confounding p38β interference.

Enhanced Cross-Species Oral Bioavailability

R 1487 demonstrates exceptional oral bioavailability across multiple preclinical species, achieving 51.6% in monkeys, 29.3% in rats, and 10.3% in dogs at a 10 mg/kg oral dose [1]. Many early-generation p38 inhibitors struggle to surpass 10% bioavailability due to poor solubility or rapid first-pass metabolism . The tetrahydropyran moiety in R 1487 optimizes its absorption profile, making it highly reliable for systemic dosing.

Evidence DimensionOral bioavailability (%F)
Target Compound DataR 1487 (51.6% in monkey, 29.3% in rat)
Comparator Or BaselineEarly-generation p38 inhibitors (<10% baseline)
Quantified DifferenceR 1487 achieves >50% bioavailability in non-human primates, significantly exceeding standard kinase inhibitor baselines.
Conditions10 mg/kg oral administration

High oral bioavailability dramatically reduces the complexity and cost of in vivo formulation, ensuring reproducible systemic exposure in animal models.

Maintained Efficacy in Protein-Rich Whole Blood Assays

Despite exhibiting high plasma protein binding (98.5% in human plasma), R 1487 maintains potent cellular efficacy, inhibiting LPS-induced IL-1β production in human whole blood (HWB) with an IC50 of 200 nM . Generic inhibitors often suffer massive activity drop-offs (requiring >1-5 μM) when transitioned from isolated cells to whole blood due to protein sequestration [1]. R 1487's ability to remain active in HWB makes it a superior translational probe.

Evidence DimensionInhibition of LPS-induced IL-1β in human whole blood
Target Compound DataR 1487 (IC50 = 200 nM)
Comparator Or BaselineStandard generic p38 inhibitors (often >1 μM in whole blood)
Quantified DifferenceMaintains nanomolar efficacy (200 nM) in a highly protein-bound environment (98.5% bound).
ConditionsLPS-induced human whole blood (HWB) assay

Guarantees that the compound will perform reliably in translational blood-based assays, preventing costly false-negatives during ex vivo screening.

Formulation Stability via Tetrahydropyran Substitution

The structural design of R 1487 incorporates a tetrahydropyran (THP) group, which eliminates the reactive primary hydroxyl groups found in the diol chain of its comparator, Pamapimod [1]. This lack of exposed hydroxyls prevents unwanted esterification or oxidation during long-term storage in complex vehicles (e.g., PEG300/Tween 80 mixtures) . Consequently, R 1487 offers superior chemical stability during the preparation of in vivo dosing solutions.

Evidence DimensionChemical stability and formulation processability
Target Compound DataR 1487 (Non-reactive THP substituent)
Comparator Or BaselinePamapimod (Reactive diol substituent)
Quantified DifferenceElimination of primary hydroxyls reduces the risk of solvent-induced degradation or cross-reactivity in complex excipients.
ConditionsFormulation in standard in vivo vehicles (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80)

Simplifies procurement and handling for formulation scientists, ensuring the compound remains intact during extended in vivo studies.

Translational Ex Vivo Whole Blood Screening

Because R 1487 retains a potent 200 nM IC50 for inhibiting IL-1β in human whole blood despite 98.5% plasma protein binding, it is a highly reliable reference standard for translational immunology assays. It should be prioritized over generic inhibitors that lose efficacy in protein-rich environments .

High-Fidelity Kinase Selectivity Profiling

With its ~145-fold selectivity for p38α over p38β (Kd = 0.2 nM vs 29 nM), R 1487 is a highly effective chemical probe for decoupling isoform-specific signaling in complex cellular models. It is the procurement choice of record when researchers must avoid the ~30-fold baseline off-target noise associated with diol-substituted analogs like Pamapimod .

In Vivo Pharmacokinetic Benchmarking

R 1487's robust oral bioavailability (51.6% in monkeys, 29.3% in rats) makes it an essential benchmark compound for evaluating new oral anti-inflammatory therapeutics. Formulation scientists utilize its specific physicochemical profile to calibrate lipid- and PEG-based delivery systems (e.g., PEG300/Tween 80) [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

388.13469677 Da

Monoisotopic Mass

388.13469677 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IO0DCY55NQ

Drug Indication

Investigated for use/treatment in rheumatoid arthritis.

Other CAS

449811-92-1

Wikipedia

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-D]pyrimidin-7(8H)-one

Dates

Last modified: 08-15-2023
1: Dunford EC, Herbst EA, Jeoung NH, Gittings W, Inglis JG, Vandenboom R, LeBlanc
2: Goldstein DM, Soth M, Gabriel T, Dewdney N, Kuglstatter A, Arzeno H, Chen J,

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